3-(Cyclohexylmethyl)piperidine is a piperidine derivative characterized by a cyclohexylmethyl group attached to the nitrogen atom of the piperidine ring. This compound features a six-membered ring structure with five methylene bridges and one nitrogen atom, making it part of a larger class of compounds known for their diverse biological activities. The molecular formula for 3-(Cyclohexylmethyl)piperidine is C${13}$H${23}$N, and it is often studied for its potential applications in medicinal chemistry and as a building block in organic synthesis.
Research indicates that 3-(Cyclohexylmethyl)piperidine exhibits significant biological activity. It has been associated with:
Several methods exist for synthesizing 3-(Cyclohexylmethyl)piperidine:
3-(Cyclohexylmethyl)piperidine finds applications in various fields:
Interaction studies involving 3-(Cyclohexylmethyl)piperidine focus on its binding affinity and activity against specific biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 3-(Cyclohexylmethyl)piperidine. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylpiperidine | Piperidine derivative | Methyl group enhances lipophilicity |
| 4-(Cyclohexyl)piperidine | Piperidine derivative | Cyclohexyl group at position four affects activity |
| 3-(Phenyl)piperidine | Piperidine derivative | Aromatic substitution influences pharmacological properties |
| N-Boc-piperazine | Piperazine derivative | Protecting group enhances stability during synthesis |
3-(Cyclohexylmethyl)piperidine stands out due to its specific cyclohexylmethyl substitution, which may impart unique pharmacological properties compared to other piperidine derivatives.
Early synthetic routes to 3-alkylpiperidines relied on stepwise functionalization of the piperidine ring. A seminal approach involved converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to generate Δ¹-piperideine [1]. The resulting enamide anion, formed via treatment with ethylmagnesium bromide or lithium diisopropylamide, underwent alkylation with electrophiles such as alkyl halides [1]. For example, 3-allylpiperidine was synthesized by reacting the enamide anion with allyl bromide, achieving regioselectivity at the 3-position [1]. However, these methods suffered from limited substrate scope, moderate yields (50–70%), and minimal stereocontrol, necessitating subsequent reductions or lithiations to access desired products [1].
The introduction of bulky substituents like cyclohexylmethyl posed additional challenges due to steric hindrance, often leading to incomplete conversions or side reactions. Early efforts to address this included optimizing base strength and reaction temperatures, but enantioselectivity remained elusive without chiral auxiliaries or resolution techniques [2].
Rhodium-catalyzed asymmetric reductive Heck reactions have emerged as a transformative strategy for constructing 3-substituted piperidines. In this method, pyridine derivatives are partially reduced to dihydropyridines, which undergo carbometalation with aryl or vinyl boronic acids in the presence of a chiral rhodium catalyst [4]. For instance, phenyl pyridine-1(2H)-carboxylate reacts with cyclohexylmethyl boronic acid under Rh catalysis, yielding 3-(cyclohexylmethyl)tetrahydropyridine with >95% ee [4]. Subsequent hydrogenation using palladium on carbon or Wilkinson’s catalyst furnishes the saturated piperidine derivative [4].
Key advantages of this approach include:
Complementary to reductive Heck reactions, asymmetric Suzuki-Miyaura couplings between racemic allyl halides and sp²-hybridized boronic acids offer a versatile route to chiral piperidines [4]. Cyclohexylmethyl boronic acid derivatives couple with dihydropyridine precursors under Rh catalysis, achieving high enantioselectivity (typically >95% ee) [4]. This method has been applied to synthesize intermediates for pharmaceuticals like (−)-Preclamol and Niraparib, underscoring its industrial relevance [4].
Table 1: Comparative Analysis of Catalytic Methods for 3-(Cyclohexylmethyl)piperidine Synthesis
| Method | Catalyst System | Yield (%) | ee (%) | Scale Demonstrated |
|---|---|---|---|---|
| Reductive Heck Reaction | Rh/(R)-BINAP | 81 | 96 | 5 mmol |
| Suzuki-Miyaura Coupling | Rh/(S)-Segphos | 86 | 95 | 1 mmol |
| Classical Alkylation | Ethylmagnesium Bromide | 65 | N/A | 10 g |
Introducing the cyclohexylmethyl group at the 3-position requires meticulous optimization of steric and electronic parameters. Computational studies suggest that the cyclohexyl moiety’s chair conformation minimizes torsional strain during carbometalation, favoring axial attack on the dihydropyridine ring [4]. Experimental strategies include:
Scalability remains a critical hurdle, particularly in reactions requiring air-sensitive catalysts or cryogenic conditions. For example, the Rh-catalyzed reductive Heck reaction’s dependence on anhydrous solvents and inert atmospheres complicates large-scale production [4]. Additionally, multi-step sequences—such as partial reduction, carbometalation, and hydrogenation—accumulate yield losses, with overall efficiencies rarely exceeding 60–70% [4].
Key bottlenecks include:
The cyclohexylmethyl substituent raises both the melting and boiling transition points of the piperidine framework. Experimental and vendor-verified data place the normal-pressure melting range near forty degrees Celsius, whereas the parent heterocycle crystallises only below minus seven degrees Celsius [1] [2]. A reduced-pressure (two torr) distillation furnishes a boiling interval of eighty-eight to ninety-four degrees Celsius; when corrected to atmospheric pressure, this corresponds to approximately two-hundred-sixty-four degrees Celsius, which is consistent with predictive thermodynamic calculations [3] [2]. These higher transition temperatures reflect suppression of ring and side-chain torsional motion by the bulky cyclohexyl group, as confirmed by calorimetric modelling that assigns a molar polarizability of twenty-two point five cubic ångströms to the molecule [2]. No phase-change–induced decomposition is reported within the quoted range, indicating that the compound is thermodynamically robust under standard laboratory handling.
| Parameter | Reported value | Method / pressure | Source |
|---|---|---|---|
| Melting point | 33–35 °C (pred.), 40.4 °C (exp.) | Atmospheric | [3] [2] |
| Boiling point | 88–94 °C | 2 torr | [3] |
| Boiling point (converted) | ≈ 264 °C | 760 torr | [2] |
| Flash point | 114 °C | Closed cup | [2] |
| Molar polarizability | 22.5 ų | Computed | [2] |
Computational octanol-to-water partitioning assigns a logarithmic coefficient (log P) of three point six to 3-(Cyclohexylmethyl)piperidine [4]. This value is almost three log units larger than that of unsubstituted piperidine (zero point six one) [1], demonstrating the dominant hydrophobic influence of the cyclohexylmethyl chain. The increase translates into a one-thousand-fold preference for non-polar media and forecasts limited intrinsic aqueous solubility. Henry-law estimates (two × 10⁻⁵ atm m³ mol⁻¹) nevertheless remain within the range observed for secondary amines of comparable size, indicating that volatilisation from water is thermodynamically disfavoured [2]. Implicit-solvent simulations further predict an enthalpy of hydration of approximately minus thirty-five kilojoules per mole, in line with values reported for other secondary alkyl piperidines, confirming that the single proton-accepting nitrogen can still form a moderately strong solvent network despite the hydrophobic perimeter.
| Descriptor | 3-(Cyclohexylmethyl)piperidine | Piperidine (parent) |
|---|---|---|
| Logarithm of partition coefficient (octanol/water) | 3.6 [4] | 0.61 [1] |
| Topological polar surface area | 12 Ų [4] | 12 Ų [1] |
| Hydrogen-bond donors / acceptors | 1 / 1 [4] | 1 / 1 [1] |
| Henry constant (298 K) | 2 × 10⁻⁵ atm m³ mol⁻¹ [2] | 5 × 10⁻⁵ atm m³ mol⁻¹ [1] |
The molecule presents one basic secondary amine that serves simultaneously as a single hydrogen-bond donor and acceptor, giving a minimal polar surface area of twelve square ångströms [4]. Potentiometric and in silico predictions converge on an aqueous pKₐ of ten point five eight, a value typical for alicyclic secondary amines [3]. Under physiological pH, therefore, the equilibrium favours the protonated cation, yet the small polar envelope allows the uncharged fraction to permeate lipid bilayers efficiently. The combination of moderate basicity and low polar surface area also rationalises the compound’s pronounced chromatographic retention and assists in predicting its distribution in biological and environmental compartments.
Dynamic nuclear-magnetic-resonance studies on closely related 1-cyclohexylpiperidines reveal a single-bond rotational barrier of fifty to sixty kilojoules per mole about the nitrogen–alkyl pivot, generated chiefly by 1,5-steric interactions between the cyclohexyl ring and the piperidine framework [5]. Comparable investigations on heavily substituted tetramethylpiperidines give barriers from forty-two to seventy kilojoules per mole, confirming that exocyclic rotation is rate-limiting whenever bulkier groups occupy the nitrogen locus [6]. Computational potential-energy scans of aryl-substituted piperidinones show that nitrogen inversion and chair–chair ring flipping proceed over far lower saddles (one point five to three point two kilocalories per mole) and thus equilibrate rapidly at ambient temperature [7]. Collectively, these observations indicate that 3-(Cyclohexylmethyl)piperidine exists as a conformational ensemble in which the six-membered ring and the nitrogen centre interconvert freely, whereas hindered rotation of the cyclohexylmethyl bond locks the side-chain orientation on the nuclear-magnetic-resonance time scale.
| Rotational process | Reported barrier (kJ mol⁻¹) | Reference compound | Source |
|---|---|---|---|
| Nitrogen–cyclohexylmethyl bond rotation | 50–60 | 1-Cyclohexylpiperidine | [5] |
| Nitrogen–alkyl rotation (tert-butyl derivatives) | 42–70 | 2,2,6,6-Tetramethylpiperidines | [6] |
| Nitrogen pyramidal inversion | 6–13 | 1-Phenylpiperidin-4-one | [7] |
| Ring chair–chair inversion (piperidine core) | 8–12 | Substituted piperidines | [8] [9] |